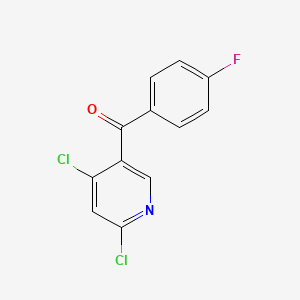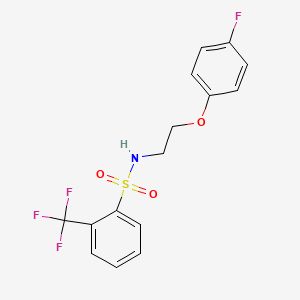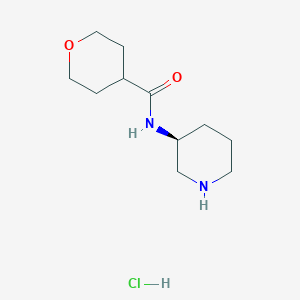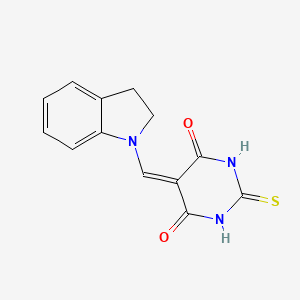
5-(Indolinylmethylene)-2-thioxo-1,3-dihydropyrimidine-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Indolinylmethylene)-2-thioxo-1,3-dihydropyrimidine-4,6-dione, also known as indolinone or IDP, is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it an attractive candidate for drug design, as well as other applications in materials science and biochemistry.
作用機序
The mechanism of action of IDP is not fully understood, but studies have shown that it can inhibit various enzymes and proteins involved in cancer cell proliferation and survival. Additionally, IDP has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Studies have shown that IDP can induce apoptosis in cancer cells, leading to a reduction in tumor growth. Additionally, IDP has been shown to have anti-inflammatory effects and can reduce oxidative stress in cells. However, the effects of IDP on normal cells and tissues are not fully understood, and more research is needed to determine its safety and efficacy.
実験室実験の利点と制限
One advantage of IDP is its high yield during synthesis, making it a cost-effective compound for research. Additionally, IDP has been extensively studied for its potential applications in drug design, making it a well-characterized compound. However, one limitation of IDP is its potential toxicity, as studies have shown that it can have cytotoxic effects on normal cells. Additionally, more research is needed to determine the optimal dosage and administration of IDP for various applications.
将来の方向性
There are many potential future directions for research on IDP. One area of focus could be the development of IDP-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, more research is needed to determine the optimal dosage and administration of IDP for various applications. Other potential future directions for research on IDP include its use in materials science and the development of new organic semiconductors. Overall, IDP is a promising compound with many potential applications in various fields, and more research is needed to fully understand its potential.
合成法
The synthesis of IDP can be achieved through various methods, including the condensation reaction of indoline-2,3-dione with thiourea and formaldehyde. This method yields a high yield of the compound, making it a popular choice for researchers. Other methods include the reaction of isatin with thiourea and formaldehyde, as well as the reaction of indole-2,3-dione with thiosemicarbazide.
科学的研究の応用
IDP has been extensively studied for its potential applications in drug design. This compound has been shown to have significant anti-cancer activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, IDP has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Other potential applications for IDP include its use as a fluorescent probe in biological imaging and its use in the development of organic semiconductors.
特性
IUPAC Name |
5-(2,3-dihydroindol-1-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c17-11-9(12(18)15-13(19)14-11)7-16-6-5-8-3-1-2-4-10(8)16/h1-4,7H,5-6H2,(H2,14,15,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULCQAYAAZIUAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914880.png)
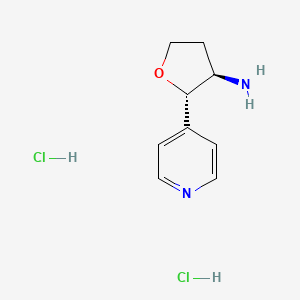



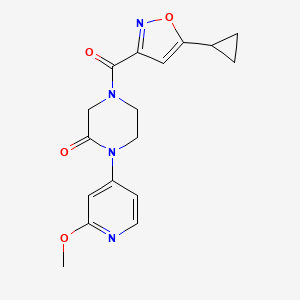
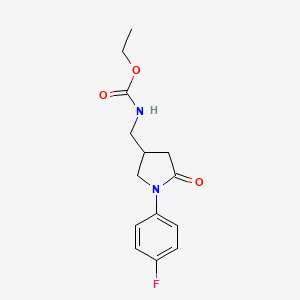

![Spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2914892.png)
![2-(1-adamantyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2914893.png)
